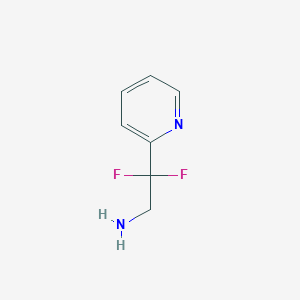

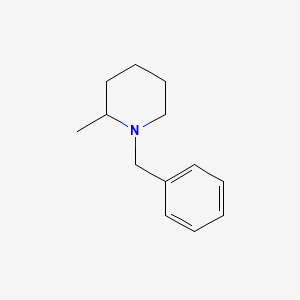

![molecular formula C11H14N2O B1313109 [(5-Methoxy-1H-indol-2-yl)methyl]methylamine CAS No. 91180-69-7](/img/structure/B1313109.png)

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(5-Methoxy-1H-indol-2-yl)methyl]methylamine” is a compound with the CAS Number: 130445-55-5 . It has a molecular weight of 176.22 and its IUPAC name is (5-methoxy-1H-indol-2-yl)methylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-5,12H,6,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Synthesis of Indolylquinoxalines

This compound is used as a reactant in the synthesis of indolylquinoxalines through condensation reactions . These heterocyclic compounds have garnered interest due to their potential pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.

Preparation of Alkylindoles

It serves as a reactant in the preparation of alkylindoles via iridium-catalyzed reductive alkylation . Alkylindoles are significant in medicinal chemistry for their psychoactive properties and as intermediates in organic synthesis.

Arylation Reactions

The compound is employed in arylation reactions using a palladium acetate catalyst . Arylation is crucial in constructing carbon-carbon bonds, forming the backbone of many organic molecules, including pharmaceuticals and agrochemicals.

Enantioselective Friedel-Crafts Alkylation

It is used in enantioselective Friedel-Crafts alkylation . This application is particularly important in synthesizing chiral molecules, which are essential for creating drugs with specific directional properties.

Stereoselective Synthesis of Cyclopentaindolones

The compound plays a role in the stereoselective synthesis of cyclopentaindolones via [3+2] cyclopentannulation . Cyclopentaindolones are valuable in drug discovery due to their presence in numerous natural products and pharmaceuticals.

Anti-HIV-1 Molecular Docking Studies

Indole derivatives, including this compound, have been reported in molecular docking studies as potential anti-HIV-1 agents . This application is critical in the ongoing research for new treatments against HIV.

Proteomics Research

This compound is also a product for proteomics research , aiding in the study of proteomes and their functions. Proteomics is a vital field for understanding diseases and developing new therapies.

Material Science Applications

Lastly, it finds use in material science , particularly in the synthesis of new materials with potential applications in various industries .

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been reported to exhibit anti-hiv activity .

Mode of Action

It’s known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Indole derivatives have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

1-(5-methoxy-1H-indol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-7-9-5-8-6-10(14-2)3-4-11(8)13-9/h3-6,12-13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUALTRHQFEHPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(N1)C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)

![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)